![molecular formula C16H35O3P B081184 Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester CAS No. 14802-03-0](/img/structure/B81184.png)
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
Overview
Description
Synthesis Analysis
The synthesis of phosphonic acid esters and related compounds has been extensively studied. Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers through a process involving hydrolysis and ether formation. Similarly, Johnson and Cabasso (2010) synthesized polybenzimidazole diethyl phosphonates with high phosphorus content through reacting polybenzimidazole with diethyl phosphite in a free radical mechanism. Trzepizur et al. (2021) reported a method for the selective esterification of phosphonic acids, achieving mono- and diesterification through temperature-controlled reactions (Moszner et al., 2001) (Johnson & Cabasso, 2010) (Trzepizur et al., 2021).
Molecular Structure Analysis
The molecular structure of phosphonic acid esters has been characterized using various spectroscopic methods. For instance, NMR and IR spectroscopy have been used to characterize the structure of synthesized monomers, providing insights into their chemical environment and confirming the presence of phosphonic acid groups (Moszner et al., 2001).
Chemical Reactions and Properties
Phosphonic acid esters participate in various chemical reactions, demonstrating unique reactivity and stability. The synthesis processes often involve radical polymerization, showing the compounds' versatility in forming polymers with specific adhesive properties. Furthermore, the hydrolytic stability of these compounds makes them suitable for applications requiring long-term stability (Moszner et al., 2001).
Physical Properties Analysis
The physical properties of phosphonic acid esters, such as solubility in water and hydrolytic stability, are significant for their practical applications. These properties are influenced by the molecular structure, specifically the phosphonic acid group, which contributes to their overall performance in various applications (Moszner et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under different conditions, highlight the potential applications of phosphonic acid esters. Their reactivity in radical polymerization and adhesive properties, coupled with hydrolytic stability, make them valuable for synthesizing materials with specific characteristics (Moszner et al., 2001).
Scientific Research Applications
Extraction and Separation of Heavy Rare Earth Elements (HREEs)
It has been used for the separation of heavy rare earth elements (HREEs) due to its ability to achieve complete stripping with low acidity and high organic REE loading. This includes studies on the thermodynamics, kinetics, and simulation of cascade extraction processes for HREEs separation (Chen, Li, Chen, & Jing, 2020).
Molybdenum(VI) Extraction
The compound is effective in extracting molybdenum(VI) from high sulfuric acid leach solutions. The research investigated the effects of extractant concentration, solution acidity, and stripping reagent on molybdenum recovery (Xia, Xiao, Xiao, & Zeng, 2015).
Indium(III) Adsorption from Hydrochloric Acid Systems
This compound shows effectiveness in adsorbing Indium(III) from HCl systems, with adsorption capacity increasing with temperature. The adsorption process is endothermic (Yuan, 2008).
Co-extraction and Selective Stripping of Vanadium (IV) and Molybdenum (VI)
It's used for the co-extraction and selective stripping of vanadium (IV) and molybdenum (VI) from sulfuric acid solutions, with a developed process flow sheet for recovery and separation of these metals (Xingbin, Wei, Jun, Minting, Zhigan, Li, & Xu, 2012).
Development into Functional Ionic Liquids
The compound has been developed into acid–base coupling bifunctional ionic liquid extractants for environmentally friendly rare earth separation, providing effective and eco-friendly extraction protocols (Sun & Waters, 2014).
Extraction of Rare Earth Metals in Presence of Diethylenetriaminepentaacetic Acid
The extraction equilibria of rare earth metals with this compound have been studied, including the effect of diethylenetriaminepentaacetic acid in the aqueous phase on the extraction process (Kubota, Goto, & Nakashio, 1993).
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an extraction agent for rare earth elements .
Mode of Action
The compound operates via a Langmuir adsorption mechanism . This suggests that it forms a monolayer on the surface of the target, with the adsorption process being reversible. The kinetic data indicates that the reaction has an optimum concentration at around 3 milliliters per gram .
Biochemical Pathways
Given its role in the extraction of rare earth elements, it likely interacts with the biochemical processes involving these elements .
Pharmacokinetics
It’s known that the compound is a yellow liquid, soluble in kerosene, petroleum ether, and alcohol, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as an extraction agent for rare earth elements . The specific effects would likely depend on the particular rare earth element being targeted and the context in which the extraction is taking place.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it would be more effective in non-polar environments . Furthermore, the compound is stable under general conditions but may decompose under high temperature and in the presence of strong acids or bases .
properties
IUPAC Name |
2-ethylhexoxy(2-ethylhexyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBXXSHBTVQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(CC)CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864536 | |
Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |
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Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Luoyang Zhongda MSDS] | |
Record name | 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate | |
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CAS RN |
14802-03-0 | |
Record name | 2-Ethylhexyl (2-ethylhexyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14802-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802030 | |
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Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen -2-ethylhexylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.317 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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